
Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl-
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Overview
Description
Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl- is a useful research compound. Its molecular formula is C8H10Cl2N2OS and its molecular weight is 253.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that cyclopropanecarboxamide derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole-containing compounds against various bacterial strains, suggesting that modifications to the cyclopropanecarboxamide structure could enhance its bioactivity. For instance, the incorporation of thiazole rings has been linked to improved interactions with bacterial enzymes, leading to increased efficacy against resistant strains .
Neuropharmacological Effects
Cyclopropanecarboxamide derivatives have been investigated for their potential neuropharmacological effects. Specifically, compounds that modulate NMDA receptor activity are of interest in treating neurodegenerative diseases such as Alzheimer's. The thiazole moiety in these compounds may contribute to selective receptor modulation, which is crucial for minimizing side effects while maximizing therapeutic benefits .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Research has shown that cyclopropanecarboxamides can disrupt the physiological processes of pests. For example, a study demonstrated that certain derivatives effectively inhibited the growth of specific insect pests while being less toxic to beneficial insects. This selective toxicity is vital for integrated pest management strategies in sustainable agriculture .
Plant Growth Regulation
Additionally, cyclopropanecarboxamide derivatives have been explored for their roles as plant growth regulators. They can influence plant development by modulating hormonal pathways. Field trials have indicated that these compounds can enhance crop yields under stress conditions by improving root development and nutrient uptake .
Materials Science
Polymeric Applications
In materials science, cyclopropanecarboxamide derivatives have been utilized in the synthesis of novel polymers. Their unique chemical structure allows them to act as cross-linking agents in polymer matrices, enhancing mechanical properties and thermal stability. Research has shown that incorporating these compounds into polymer formulations can lead to materials with superior performance characteristics suitable for various industrial applications .
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial activity of a series of cyclopropanecarboxamide derivatives against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial growth at low concentrations of the tested compounds, supporting their potential as new antimicrobial agents.
- Field Trials on Pest Control : In agricultural settings, field trials were conducted using formulations containing cyclopropanecarboxamide derivatives. The results showed a marked decrease in pest populations while maintaining high levels of beneficial insects, demonstrating the compound's potential in sustainable agriculture.
- Polymer Development Research : A study focused on developing high-performance polymers using cyclopropanecarboxamide as a cross-linker revealed improved thermal and mechanical properties compared to traditional polymer systems. These findings suggest significant industrial applications for these enhanced materials.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanecarboxylic acid derivatives and thiazolylamine products . This reaction is critical for understanding its environmental degradation and metabolic pathways.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in ring-opening reactions under thermal or catalytic conditions. For example:
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Thermal decomposition at elevated temperatures (>150°C) leads to cleavage of the cyclopropane ring, forming dichloroalkene intermediates .
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Acid-mediated ring-opening generates chlorinated aliphatic compounds via electrophilic addition .
Reaction Type | Conditions | Products |
---|---|---|
Thermal decomposition | 150–200°C, inert atmosphere | 1,2-Dichloro-1-methylpropene derivatives |
Acid-catalyzed | H₂SO₄, 80°C | Chlorinated carboxylic acid derivatives |
Nucleophilic Substitution at Thiazolyl Group
The 4,5-dihydro-2-thiazolyl group undergoes nucleophilic substitution at the sulfur or nitrogen atoms. For instance:
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Thiol displacement : Reaction with mercaptans (RSH) replaces the thiazolyl sulfur, forming sulfide derivatives .
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Amine alkylation : The NH group in the thiazolyl ring reacts with alkyl halides to form N-alkylated products .
Reagent | Conditions | Product |
---|---|---|
Ethyl mercaptan | K₂CO₃, DMF, 60°C | 2-(Ethylthio)-4,5-dihydrothiazole derivative |
Methyl iodide | Room temperature, DCM | N-Methyl-4,5-dihydro-2-thiazolylamide |
Oxidation of Dihydrothiazolyl Ring
The 4,5-dihydrothiazolyl moiety is susceptible to oxidation, converting the dihydro ring into a fully aromatic thiazole system. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .
Oxidizing Agent | Conditions | Product |
---|---|---|
H₂O₂ (30%) | Acetic acid, 50°C | 2-Thiazolyl-substituted cyclopropanecarboxamide |
mCPBA | DCM, 0°C to RT | Sulfoxide or sulfone derivatives (depending on stoichiometry) |
Interaction with Biological Targets
The compound exhibits inhibitory activity against enzymes such as c-Met kinase (IC₅₀ values in nanomolar range) and Mycobacterium tuberculosis PtpB . Its mechanism involves:
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Hydrogen bonding between the amide carbonyl and enzyme active sites.
Mechanistic and Synthetic Insights
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Steric effects : The 1-methyl group on the cyclopropane ring hinders nucleophilic attack at the adjacent carbon.
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Electronic effects : Electron-withdrawing chlorine atoms increase the electrophilicity of the cyclopropane ring, favoring ring-opening .
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Synthetic utility : This compound serves as a precursor for fused heterocycles via Cloke–Wilson rearrangements (e.g., lactams, lactones) .
Stability and Handling Considerations
Properties
Molecular Formula |
C8H10Cl2N2OS |
---|---|
Molecular Weight |
253.15 g/mol |
IUPAC Name |
2,2-dichloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H10Cl2N2OS/c1-7(4-8(7,9)10)5(13)12-6-11-2-3-14-6/h2-4H2,1H3,(H,11,12,13) |
InChI Key |
UZKSHOJTJYDUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=NCCS2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.